molecular formula C7H11Cu B14368028 Copper(1+) bicyclo[2.2.1]heptan-1-ide CAS No. 91153-13-8

Copper(1+) bicyclo[2.2.1]heptan-1-ide

Cat. No.: B14368028
CAS No.: 91153-13-8
M. Wt: 158.71 g/mol
InChI Key: CMVHMEOPNSBGRS-UHFFFAOYSA-N
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Description

Copper(1+) bicyclo[221]heptan-1-ide is a chemical compound that features a copper ion in the +1 oxidation state coordinated to a bicyclo[221]heptane ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper(1+) bicyclo[2.2.1]heptan-1-ide typically involves the reaction of a copper(I) salt with a bicyclo[2.2.1]heptane derivative. One common method is the reaction of copper(I) chloride with bicyclo[2.2.1]heptane-1-carboxylate under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the copper(I) ion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Copper(1+) bicyclo[2.2.1]heptan-1-ide can undergo various types of chemical reactions, including:

    Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.

    Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.

    Substitution: Ligand exchange reactions can occur, where the bicyclo[2.2.1]heptane ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

    Substitution: Ligand exchange can be facilitated by using ligands with higher binding affinity to copper(I).

Major Products Formed

    Oxidation: Copper(II) complexes or copper(II) oxide.

    Reduction: Metallic copper.

    Substitution: New copper(I) complexes with different ligands.

Scientific Research Applications

Copper(1+) bicyclo[2.2.1]heptan-1-ide has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in cycloaddition reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Used in the development of new materials with specific electronic and catalytic properties.

Mechanism of Action

The mechanism by which Copper(1+) bicyclo[2.2.1]heptan-1-ide exerts its effects involves the coordination of the copper(I) ion to the bicyclo[2.2.1]heptane ligand. This coordination can influence the reactivity of the copper(I) ion, making it more or less reactive depending on the nature of the ligand. The molecular targets and pathways involved are primarily related to the copper(I) ion’s ability to participate in redox reactions and ligand exchange processes.

Comparison with Similar Compounds

Similar Compounds

  • Copper(1+) bicyclo[2.2.1]heptane-1-carboxylate
  • Copper(1+) bicyclo[2.2.1]heptane-1-amine

Uniqueness

Copper(1+) bicyclo[221]heptan-1-ide is unique due to its specific ligand structure, which imparts distinct electronic and steric properties

Properties

CAS No.

91153-13-8

Molecular Formula

C7H11Cu

Molecular Weight

158.71 g/mol

InChI

InChI=1S/C7H11.Cu/c1-2-7-4-3-6(1)5-7;/h6H,1-5H2;/q-1;+1

InChI Key

CMVHMEOPNSBGRS-UHFFFAOYSA-N

Canonical SMILES

C1C[C-]2CCC1C2.[Cu+]

Origin of Product

United States

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